molecular formula C8H5F2NO2 B7885708 1,3-Difluoro-2-(2-nitroethenyl)benzene CAS No. 821797-34-6

1,3-Difluoro-2-(2-nitroethenyl)benzene

Cat. No.: B7885708
CAS No.: 821797-34-6
M. Wt: 185.13 g/mol
InChI Key: ZSVBIXVYULEUNH-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C8H5F2NO2 It is characterized by the presence of two fluorine atoms and a nitroethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(2-nitroethenyl)benzene typically involves the nitration of 1,3-difluorobenzene followed by the introduction of the nitroethenyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent addition of the nitroethenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using specialized equipment to handle the reactive intermediates and ensure safety. The production process must adhere to stringent safety and environmental regulations due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(2-nitroethenyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of 1,3-difluoro-2-(2-aminoethenyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Difluoro-2-(2-nitroethenyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(2-nitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include electron transfer processes and covalent modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-4-nitrobenzene
  • 1,3-Difluoro-2,4-dinitrobenzene
  • 1,3-Difluoro-2-(2-aminoethenyl)benzene

Uniqueness

1,3-Difluoro-2-(2-nitroethenyl)benzene is unique due to the presence of both fluorine atoms and a nitroethenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

821797-34-6

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

IUPAC Name

1,3-difluoro-2-(2-nitroethenyl)benzene

InChI

InChI=1S/C8H5F2NO2/c9-7-2-1-3-8(10)6(7)4-5-11(12)13/h1-5H

InChI Key

ZSVBIXVYULEUNH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=C/[N+](=O)[O-])F

SMILES

C1=CC(=C(C(=C1)F)C=C[N+](=O)[O-])F

Canonical SMILES

C1=CC(=C(C(=C1)F)C=C[N+](=O)[O-])F

Origin of Product

United States

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